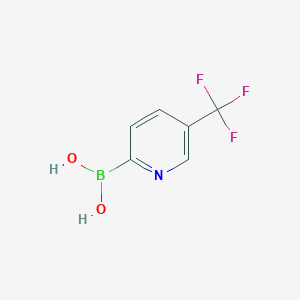

5-(Trifluoromethyl)pyridine-2-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

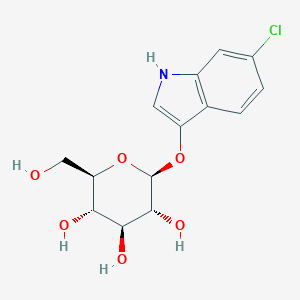

5-(Trifluoromethyl)pyridine-2-boronic acid (5-TMPB) is an important organoboron compound that has been used in numerous scientific research applications. 5-TMPB is a versatile reagent that can be used in a variety of synthetic methods and can be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and other complex organic molecules. 5-TMPB has been used in a variety of synthetic reactions, including palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling reactions, and other organic transformations. In addition, 5-TMPB has been used in various biochemical and physiological studies, as well as in various laboratory experiments.

Applications De Recherche Scientifique

Synthesis Methods and Properties:

- A study detailed the synthesis of related compounds like 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, exploring various synthesis conditions and achieving high purity and yield, demonstrating the feasibility of synthesizing similar compounds under controlled conditions (Liu Guoqua, 2014).

Catalytic Applications:

- A research project investigated metal-free, regio-, and chemoselective hydroboration of pyridines, catalyzed by diazaphosphenium triflate, which could be relevant for compounds like 5-(trifluoromethyl)pyridine-2-boronic acid in catalytic processes (Bin Rao, C. Chong, Rei Kinjo, 2018).

Bio-evaluation and Microwave-Assisted Synthesis:

- Another study explored microwave-assisted synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrids, starting from compounds like this compound. This research showed potential in the development of compounds with antimicrobial properties (A. Jha, T. Atchuta Ramarao, 2017).

Applications in Organic Synthesis:

- Research into the selective synthesis of various pyridine derivatives using boron difluoromethanesulfonate suggests potential applications of similar compounds like this compound in organic synthesis (J. Jun, T. H. Ha, 1997).

Structural and Spectral Studies:

- Theoretical studies on the structures and absorption spectra of related boron complexes provide insights into the electronic and absorption characteristics, which could be applicable to this compound (W. Zheng, Xuejing Pan, L. Cui, Z. Su, R. Wang, 2007).

Lewis Acid Complexes and Catalysis:

- A study on tris(pentafluorophenyl)boron complexes, which may relate to the reactivity of this compound, explored the synthesis and reactivity of these complexes with nitrogen-containing compounds, showing potential applications in catalysis (F. Focante, P. Mercandelli, A. Sironi, L. Resconi, 2006).

Crystal Structure Analysis:

- A study of the crystal structure of a related compound, 5-(trifluoromethyl)picolinic acid monohydrate, revealed a water-bridged hydrogen-bonding network, which could provide insights into the structural properties of this compound (N. Ye, J. Tanski, 2020).

Suzuki Cross-Coupling Reactions:

- A research focused on the synthesis and Suzuki cross-coupling reactions of related compounds, indicating potential applications in creating complex organic molecules (F. Batool, A. Emwas, Xin Gao, M. Munawar, G. Chotana, 2016).

Mécanisme D'action

Target of Action

5-(Trifluoromethyl)pyridine-2-boronic acid, also known as (5-(Trifluoromethyl)pyridin-2-yl)boronic acid, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic molecules that are undergoing transition metal-catalyzed carbon-carbon bond formation .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki-Miyaura coupling reaction . In this process, the boronic acid moiety of the compound transfers a formally nucleophilic organic group to a palladium catalyst . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound plays a crucial role, is a part of a larger biochemical pathway involving the synthesis of various organic compounds . The products of this reaction can be further processed in various ways, leading to a wide range of downstream effects.

Pharmacokinetics

It is known that the compound is slightly soluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, including pharmaceuticals and agrochemicals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents . These conditions help maintain the stability and efficacy of the compound .

Safety and Hazards

Propriétés

IUPAC Name |

[5-(trifluoromethyl)pyridin-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-5(7(12)13)11-3-4/h1-3,12-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHRRKVXTZBZFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590542 |

Source

|

| Record name | [5-(Trifluoromethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1162257-58-0 |

Source

|

| Record name | [5-(Trifluoromethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)pyridine-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.